LY2584702

Vue d'ensemble

Description

LY-2584702 est un médicament à petite molécule qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers. Il est connu pour inhiber la protéine ribosomique S6 kinase p70 (p70S6K), qui est un composant en aval de la voie de signalisation phosphatidylinositol-3-kinase (PI3K)/Akt/cible mammalienne de la rapamycine (mTOR) .

Applications De Recherche Scientifique

Cancer Research: It has shown promise in inhibiting the growth of cancer cells by targeting the p70S6K pathway, which is crucial for cell proliferation and survival

Metabolic Disorders: Research has indicated its potential in treating metabolic disorders such as obesity and type II diabetes by modulating lipid homeostasis.

Neuroendocrine Tumors: Clinical trials have explored its efficacy in treating neuroendocrine tumors and other advanced cancers

Mécanisme D'action

Target of Action

LY2584702, also known as LY 2584702, LY-2584702, UNII-I4965C6W4O, this compound, and LY-2584702 free base, is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor . The primary target of this compound is the p70 ribosomal protein S6 kinase (p70S6K), a downstream component of the phosphatidylinositol-3-kinase signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival .

Mode of Action

This compound interacts with its target, p70S6K, by competitively inhibiting ATP . This inhibition of p70S6K by this compound is thought to reverse cell cycle arrest and cellular senescence . The interaction of this compound with p70S6K has been shown to increase the expression of the anti-aging protein sirtuin-1 (SIRT1), reduce CXCL8 protein release, and decrease senescence-associated β-Galactosidase staining .

Biochemical Pathways

The action of this compound affects the mammalian target of rapamycin (mTOR) pathway . Overactivation of this pathway, induced by oxidative stress, leads to downregulation of SIRT1, resulting in cellular senescence . By inhibiting p70S6K, this compound can reverse this process, potentially identifying a therapeutic target for diseases of lung aging .

Pharmacokinetics

It’s known that this compound has been used in trials studying the treatment of various types of cancer . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides, while leaving high-density lipoprotein cholesterol levels unchanged . In addition, this compound has been shown to reverse oxidative stress-induced senescence in small airway epithelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as oxidative stress . For example, in the presence of oxidative stress, this compound has been shown to reverse cellular senescence

Analyse Biochimique

Biochemical Properties

LY2584702 inhibits the phosphorylation of S6 in HCT116 colon cancer cells . It interacts with the p70 S6 kinase, suppressing its activity and thereby inhibiting cell growth and proliferation . The nature of this interaction is competitive, with this compound competing with ATP for binding to the kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases triglyceride levels and apolipoprotein B secretion in tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cells . It also suppresses self-renewal of primary mouse bone marrow stromal cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP competitive inhibitor, this compound binds to the ATP-binding site of p70 S6 kinase, preventing ATP from binding and thereby inhibiting the kinase’s activity . This inhibition leads to decreased phosphorylation of S6, a downstream target of the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Patients with advanced solid tumors were treated with this compound orally on a 28-day cycle . Skin biopsies were collected for pharmacodynamic analysis, and levels of phospho-S6 protein were examined . This suggests that this compound has long-term effects on cellular function.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a p70 S6 kinase inhibitor, it likely interacts with enzymes and cofactors in the phosphatidylinositol-3-kinase signaling pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

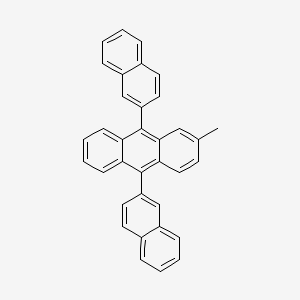

LY-2584702 peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un phénylimidazole lié à un cycle pyrazolo[3,4-d]pyrimidine. La synthèse implique généralement :

Formation du noyau phénylimidazole : Cette étape implique la réaction d'un benzène substitué avec un dérivé d'imidazole dans des conditions spécifiques.

Liaison à la pyrazolo[3,4-d]pyrimidine : Le noyau phénylimidazole est ensuite lié à un cycle pyrazolo[3,4-d]pyrimidine par une série de réactions de condensation.

Modifications finales : Le composé final est obtenu après plusieurs étapes de purification, notamment la cristallisation et la chromatographie

Méthodes de production industrielle

La production industrielle de LY-2584702 implique le passage à l'échelle des voies de synthèse mentionnées ci-dessus. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

LY-2584702 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles phényle et imidazole

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs halogénés et des catalyseurs comme le palladium sur carbone sont souvent utilisés

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de LY-2584702, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

Recherche sur le cancer : Il s'est avéré prometteur pour inhiber la croissance des cellules cancéreuses en ciblant la voie p70S6K, qui est cruciale pour la prolifération et la survie des cellules

Troubles métaboliques : La recherche a indiqué son potentiel dans le traitement des troubles métaboliques tels que l'obésité et le diabète de type II en modulant l'homéostasie lipidique.

Tumeurs neuroendocrines : Des essais cliniques ont exploré son efficacité dans le traitement des tumeurs neuroendocrines et d'autres cancers avancés

Mécanisme d'action

LY-2584702 exerce ses effets en inhibant la protéine ribosomique S6 kinase p70 (p70S6K). Cette kinase est un acteur clé de la voie de signalisation PI3K/Akt/mTOR, qui régule la croissance, la prolifération et la survie cellulaires. En inhibant la p70S6K, LY-2584702 perturbe la phosphorylation de la protéine ribosomique S6, ce qui entraîne une réduction de la synthèse protéique et de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

LY-2779964 : Un autre inhibiteur de la p70S6K avec des propriétés similaires mais des profils pharmacocinétiques différents.

LY-2444296 : Un composé ayant des effets inhibiteurs similaires sur la voie p70S6K.

LY-2955303 : Un autre inhibiteur ciblant la même voie mais avec des interactions moléculaires différentes.

Unicité

LY-2584702 est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de la p70S6K.

Propriétés

IUPAC Name |

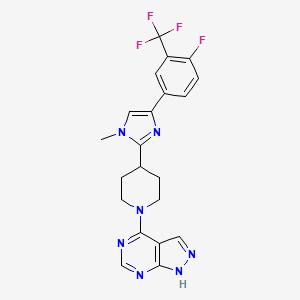

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXRSVDHGLUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082949-67-4 | |

| Record name | LY-2584702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2584702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2584702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)